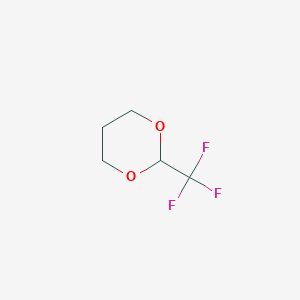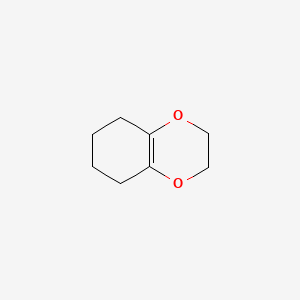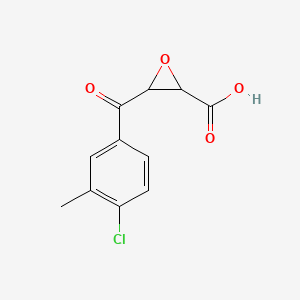![molecular formula C16H13Cl2IO6S B14296445 Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate CAS No. 123222-68-4](/img/structure/B14296445.png)
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorocarbonyl and methylphenyl groups attached to an iodanium ion, and is stabilized by a hydrogen sulfate counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate typically involves the reaction of 3-(chlorocarbonyl)-4-methylphenyl iodide with a suitable oxidizing agent in the presence of a hydrogen sulfate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the iodanium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorocarbonyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanium compounds, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.
科学的研究の応用
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate involves its interaction with molecular targets through its reactive functional groups. The chlorocarbonyl and methylphenyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The iodanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
類似化合物との比較
Similar Compounds
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium chloride
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium bromide
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium nitrate
Uniqueness
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
123222-68-4 |
|---|---|
分子式 |
C16H13Cl2IO6S |
分子量 |
531.1 g/mol |
IUPAC名 |
bis(3-carbonochloridoyl-4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C16H12Cl2IO2.H2O4S/c1-9-3-5-11(7-13(9)15(17)20)19-12-6-4-10(2)14(8-12)16(18)21;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
YPHFDBZDRYNBJQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C(=O)Cl)C(=O)Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
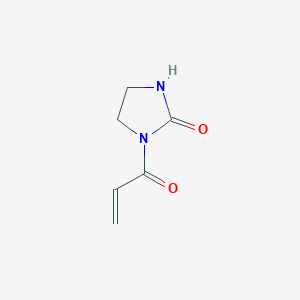
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
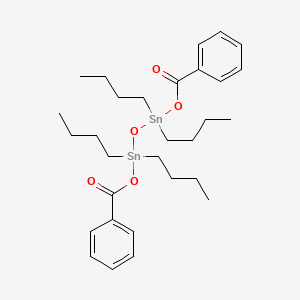
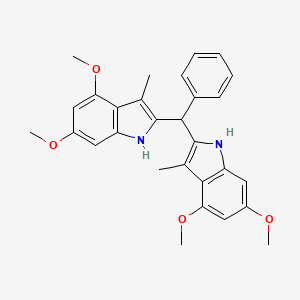
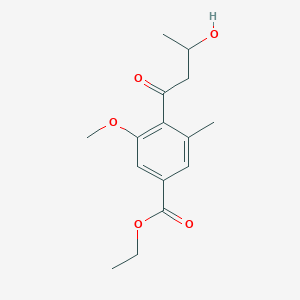
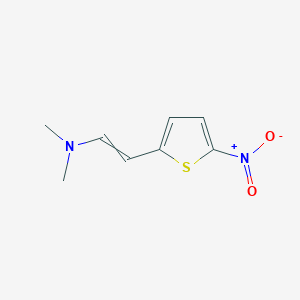
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
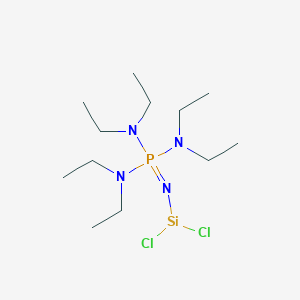
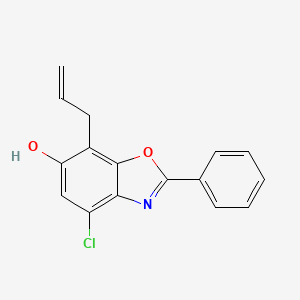
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
